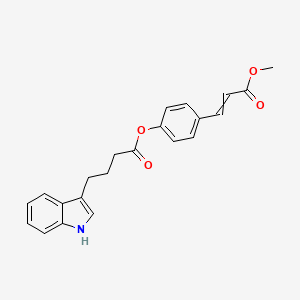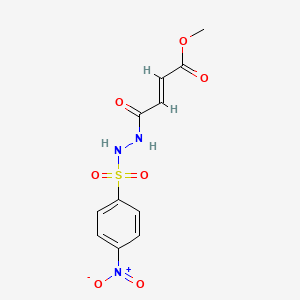![molecular formula C30H43FO4 B14299924 4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate CAS No. 113701-92-1](/img/structure/B14299924.png)
4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate is an organic compound with the molecular formula C34H42O6 It is a complex ester that contains aromatic rings and ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-(heptyloxy)benzoic acid with 4-[(2-fluorodecyl)oxy]phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies related to cell membrane interactions and lipid bilayer formation.
Industry: It may be used in the production of specialty polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether linkages allow it to interact with various enzymes and receptors, potentially modulating their activity. The aromatic rings may also facilitate interactions with hydrophobic regions of proteins and cell membranes, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[4-(Heptyloxy)benzoyl]oxy}phenyl 4-(heptyloxy)benzoate
- Benzoic acid, 4-(heptyloxy)-, 4-[(2-fluorodecyl)oxy]phenyl ester
Uniqueness
4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate is unique due to the presence of the fluorodecyl group, which imparts distinct chemical and physical properties. This fluorinated moiety can enhance the compound’s stability, lipophilicity, and potential biological activity compared to non-fluorinated analogs.
Eigenschaften
CAS-Nummer |
113701-92-1 |
|---|---|
Molekularformel |
C30H43FO4 |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
[4-(2-fluorodecoxy)phenyl] 4-heptoxybenzoate |
InChI |
InChI=1S/C30H43FO4/c1-3-5-7-9-10-12-14-26(31)24-34-28-19-21-29(22-20-28)35-30(32)25-15-17-27(18-16-25)33-23-13-11-8-6-4-2/h15-22,26H,3-14,23-24H2,1-2H3 |
InChI-Schlüssel |
GHYOZVNRKWLZLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)


![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)


![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)

![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)


